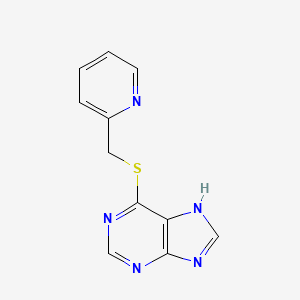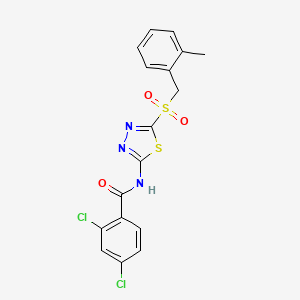
Purine, 6-(2-pyridylmethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Purine, 6-(2-pyridylmethylthio)-: This compound is known for its commendable antiviral activity against a range of viral diseases, serving as an efficacious viral replication inhibitor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-(2-pyridylmethylthio)- typically involves the reaction of purine derivatives with 2-pyridylmethylthiol. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ion-exchange chromatography are employed for the separation and purification of the final product .
化学反应分析
Types of Reactions: Purine, 6-(2-pyridylmethylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in ethanol or water.
Substitution: Halogens (e.g., chlorine, bromine), in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
Chemistry: In chemistry, Purine, 6-(2-pyridylmethylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It is used to investigate the mechanisms of viral replication and to develop antiviral agents .
Medicine: In medicine, Purine, 6-(2-pyridylmethylthio)- is explored for its potential as an antiviral drug. Its ability to inhibit viral replication makes it a promising candidate for the treatment of viral infections .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
作用机制
The mechanism of action of Purine, 6-(2-pyridylmethylthio)- involves its interaction with viral enzymes and nucleic acids. It inhibits viral replication by interfering with the synthesis of viral RNA and DNA. The molecular targets include viral polymerases and other enzymes essential for viral replication .
相似化合物的比较
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
Thioguanine: Another purine analog used in the treatment of leukemia.
Uniqueness: Unlike other purine analogs, it has shown efficacy against a broader range of viral diseases.
Conclusion
Purine, 6-(2-pyridylmethylthio)- is a compound of great interest in various fields, including chemistry, biology, medicine, and industry
属性
CAS 编号 |
82499-10-3 |
|---|---|
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC 名称 |
6-(pyridin-2-ylmethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C11H9N5S/c1-2-4-12-8(3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |
InChI 键 |
IMNOEUFZITUSSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
![2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15109200.png)
![(4E)-1-benzyl-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15109206.png)
![N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15109213.png)
![9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15109219.png)
![(4E)-5-(2,4-dichlorophenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15109227.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B15109236.png)
![Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-](/img/structure/B15109240.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15109249.png)
![(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109256.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15109269.png)

![N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15109286.png)
